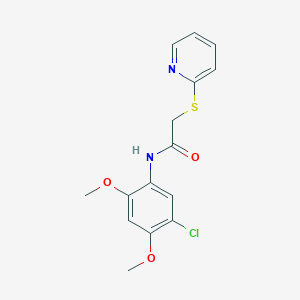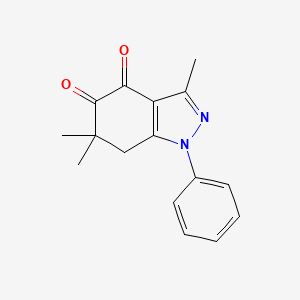![molecular formula C22H18ClNO4 B4576866 2-(2-naphthyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4576866.png)
2-(2-naphthyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate
Übersicht
Beschreibung
2-(2-naphthyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C22H18ClNO4 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0924357 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Diagnosis
- A study synthesized a novel fluorescent probe, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, showing high binding affinities toward Aβ(1–40) aggregates in vitro. This probe is potent for the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Organic Synthesis
- Research demonstrated the synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates and other derivatives via condensation reactions, showcasing the compound's role in facilitating complex organic synthesis processes (Degtyarenko et al., 2007).
Electrochemical Applications
- A study utilized derivatives of 1,4-naphthoquinone, including 2-chloro-3-((2-(dimethylpropylammonio)ethyl)amino)-1,4-naphthoquinone bromide, as catalysts for electrochemical and photoelectrochemical reduction processes. This highlights the potential of the compound in energy conversion and storage technologies (Calabrese et al., 1983).
Molecular Docking and Drug Design
- Another study involved molecular docking, vibrational, structural, electronic, and optical studies of similar compounds. It provides insights into the potential of these compounds in drug design and biological activity assessments (Vanasundari et al., 2018).
Antitumor Activities
- Research on ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, synthesized by a condensation reaction involving a related compound, showed distinct inhibition of cancer cell proliferation (Liu et al., 2018).
Catalytic and Synthetic Chemistry
- The compound has been used in the synthesis of novel oxovanadium(IV) complexes and as catalysts for the enantioselective oxidative couplings of various 2-naphthols (Barhate et al., 2002).
Photocatalysis
- Studies have explored the photoreactions of naphthoquinones with arylethenes, revealing the potential of the compound in photocatalytic processes (Cleridou et al., 2000).
Eigenschaften
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 4-(2-chloroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c23-18-7-3-4-8-19(18)24-21(26)11-12-22(27)28-14-20(25)17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13H,11-12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGWHNLXERMXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4576787.png)

![5-(2-FURYL)-4-[((E)-1-{5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4576804.png)
![(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE](/img/structure/B4576812.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4576814.png)
![1-(3-Chlorophenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4576819.png)
![8-METHYL-7-[(2-METHYLPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B4576823.png)
![N-(3-chlorophenyl)-N'-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4576831.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4576850.png)
![2-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4576860.png)
![(5Z)-3-benzyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4576874.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4576879.png)
![2-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4576887.png)
